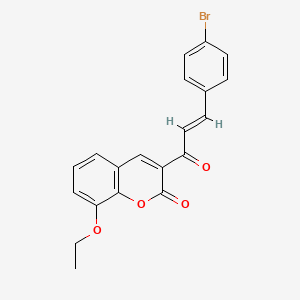
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one, also known as BPEEC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPEEC belongs to the class of coumarin derivatives and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is not fully understood. However, studies have suggested that (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one exerts its biological activities through multiple pathways. In cancer cells, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been shown to inhibit the NF-κB pathway, which plays a key role in inflammation.
Biochemical and physiological effects:
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce cell cycle arrest and inhibit cell proliferation. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one in lab experiments is its high purity and stability. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be easily synthesized and purified, making it a useful tool for studying its biological activities. However, one of the limitations of using (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are many potential future directions for the study of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one. One area of interest is the development of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one-based therapies for cancer and other diseases. Another area of interest is the investigation of the structure-activity relationship of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one and its analogs. In addition, the use of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one in combination with other drugs or therapies is an area of potential research.
Méthodes De Synthèse
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be synthesized using a variety of methods. One of the most common methods involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-bromophenyl)-3-oxopropanoate. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one. The purity and yield of the final product can be improved by using column chromatography.
Applications De Recherche Scientifique
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields. In cancer research, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been studied for its anti-inflammatory, antioxidant, and antimicrobial activities. In addition, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been investigated for its potential as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c1-2-24-18-5-3-4-14-12-16(20(23)25-19(14)18)17(22)11-8-13-6-9-15(21)10-7-13/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEHMXQTRMJUKY-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


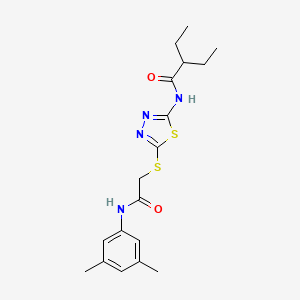

![1-(4-Butoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2393865.png)
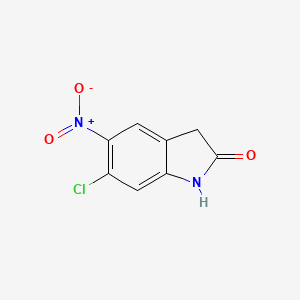
![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)
![4-ethoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2393871.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)
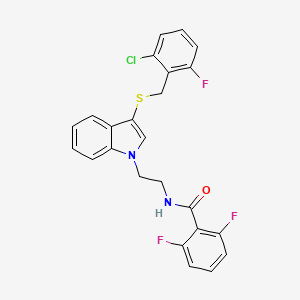
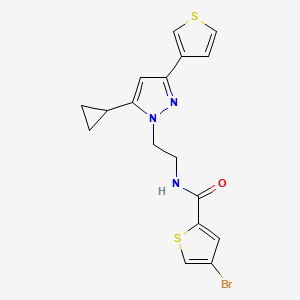
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)